molecular formula C18H21N3O2 B12481148 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol

2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol

Cat. No.: B12481148
M. Wt: 311.4 g/mol
InChI Key: WZJAIQCNDZDIHC-UHFFFAOYSA-N
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Description

2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol is a complex organic compound that features a benzodiazole ring, an amino group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the amino group and the phenylethanol moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.

    Medicine: The compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl)amine: A related compound with similar functional groups.

    2-Methoxyethylamine: Another compound with a methoxyethyl group.

Uniqueness

2-{2-[(2-methoxyethyl)amino]-1,3-benzodiazol-1-yl}-1-phenylethanol is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-phenylethanol

InChI

InChI=1S/C18H21N3O2/c1-23-12-11-19-18-20-15-9-5-6-10-16(15)21(18)13-17(22)14-7-3-2-4-8-14/h2-10,17,22H,11-13H2,1H3,(H,19,20)

InChI Key

WZJAIQCNDZDIHC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=CC=CC=C2N1CC(C3=CC=CC=C3)O

Origin of Product

United States

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